molecular formula C11H15NO3 B7509446 (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone

(5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone

Cat. No. B7509446
M. Wt: 209.24 g/mol
InChI Key: VKMHKVPHLUAMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as MMF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMF is a member of the furanone family and is structurally similar to the natural compound furanone, which is found in various fruits and vegetables. MMF has been studied for its potential as an anti-bacterial, anti-inflammatory, and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, studies have suggested that (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone may work by inhibiting the activity of certain enzymes that are involved in bacterial cell wall synthesis, immune response, and cancer cell growth.
Biochemical and Physiological Effects:
(5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to inhibit the growth of certain bacteria and cancer cells. However, the effects of (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone on human physiology are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have potential as an anti-bacterial, anti-inflammatory, and anti-cancer agent, which makes it a promising candidate for further study. However, one limitation of using (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is to further investigate its anti-bacterial properties and its potential as a treatment for bacterial infections. Another potential direction is to investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, future research could focus on understanding the exact mechanism of action of (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone and identifying potential targets for drug development. Finally, research could focus on developing new synthetic compounds that are structurally similar to (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone and have similar or improved properties.

Synthesis Methods

(5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone can be synthesized through a multistep process that involves the reaction of 2-methylmorpholine with furan-2-carbaldehyde, followed by the addition of a methyl group to the furan ring. The final product is purified through a series of chromatography steps.

Scientific Research Applications

(5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential as an anti-bacterial agent. Studies have shown that (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone can inhibit the growth of certain bacteria, including Staphylococcus aureus, which is a common cause of infections in humans. (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone has also been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential as an anti-cancer agent. In vitro studies have shown that (5-Methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone can inhibit the growth of certain cancer cells, including breast cancer cells.

properties

IUPAC Name

(5-methylfuran-2-yl)-(2-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-3-4-10(15-8)11(13)12-5-6-14-9(2)7-12/h3-4,9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMHKVPHLUAMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.